2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide

Description

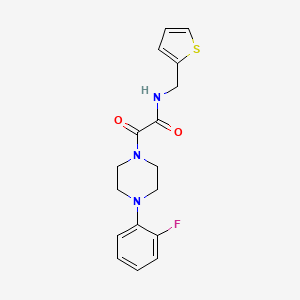

2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a piperazine-linked acetamide derivative characterized by a 2-fluorophenyl substituent on the piperazine ring and a thiophen-2-ylmethyl group attached to the acetamide nitrogen. Its molecular structure combines a polar amide group with aromatic and heterocyclic moieties, which are common in bioactive compounds targeting neurological and inflammatory pathways.

Properties

IUPAC Name |

2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S/c18-14-5-1-2-6-15(14)20-7-9-21(10-8-20)17(23)16(22)19-12-13-4-3-11-24-13/h1-6,11H,7-10,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTYPHGHFIPEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution, where a fluorobenzene derivative reacts with the piperazine ring.

Formation of the Oxoacetamide Moiety: The oxoacetamide moiety is formed by reacting the piperazine derivative with an acyl chloride or anhydride.

Attachment of the Thiophen-2-ylmethyl Group: The final step involves the reaction of the intermediate compound with thiophen-2-ylmethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the oxoacetamide moiety, potentially converting it to an amine.

Substitution: The piperazine ring and the fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , and it features a piperazine ring substituted with a 2-fluorophenyl group, along with a thiophen-2-ylmethyl acetamide moiety. The presence of these functional groups contributes to its biological activity.

Pharmacological Applications

-

Antidepressant Activity

- Research indicates that compounds containing piperazine derivatives exhibit antidepressant properties. The structural similarity of 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide to known antidepressants suggests potential efficacy in treating mood disorders. A study on related piperazine compounds demonstrated their ability to modulate serotonin receptors, which are crucial in mood regulation .

-

Antitumor Activity

- The compound's design may allow it to interact with various biological targets implicated in cancer progression. Preliminary studies have shown that similar piperazine-containing compounds can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Further investigations are needed to elucidate the specific pathways affected by this compound.

-

Neuropharmacological Effects

- The piperazine structure is known for its neuropharmacological effects, particularly in the modulation of neurotransmitter systems. Compounds like this compound may influence dopamine and serotonin pathways, making them candidates for further study in neurological disorders such as schizophrenia and anxiety .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Studies have shown that modifications to the piperazine ring and substituents can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups, such as fluorine, enhances receptor binding affinity .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The thiophen-2-ylmethyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperazine-Acetamide Derivatives

Estimated based on similar compounds; *Approximated from molecular formula.

- Piperazine Substituents : The 2-fluorophenyl group in the target compound differs from the 4-fluorophenyl (compound 15) or sulfonyl () substituents in analogs. The ortho-fluorine position may sterically hinder interactions with target enzymes compared to para-substituted derivatives .

- Acetamide Substituents : The thiophen-2-ylmethyl group introduces a sulfur-containing heterocycle, which is less polar than the thiazole rings in compound 15 () but more lipophilic than the propenyl group in BG16029 (). This could enhance blood-brain barrier permeability in neurological targets .

Pharmacological and Physical Properties

Table 2: Pharmacological and Physical Data for Selected Analogs

- Activity Inference: The target compound’s fluorophenyl and thiophene groups may align with antimicrobial or anti-inflammatory activities observed in analogs ().

- Physical Properties : The thiophene moiety may lower the melting point compared to thiazole derivatives (e.g., compound 15: 269–270°C) due to reduced crystallinity from asymmetric sulfur .

Challenges and Limitations

- Bioactivity Gaps : Direct pharmacological data for the target compound are absent; inferences rely on structurally related analogs.

- Solubility Concerns : The thiophene group’s lipophilicity may reduce aqueous solubility compared to sulfonyl or methoxy-substituted derivatives (e.g., ) .

Biological Activity

The compound 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C_{15}H_{18}FN_{3}O_{2}S

- Molecular Weight : 321.39 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been suggested to act as an activator of the ryanodine receptor (RyR) , which plays a crucial role in calcium signaling pathways within cells. This activation can lead to increased intracellular calcium levels, influencing various cellular functions such as muscle contraction and neurotransmitter release.

Targeted Biological Pathways

Research indicates that compounds with similar structures may influence several biochemical pathways:

- Calcium Signaling : Activation of RyR can enhance calcium-dependent signaling pathways, which are vital for muscle function and neurotransmission.

- Neurotransmitter Release : By modulating calcium levels, the compound may affect the release of neurotransmitters, potentially impacting mood and cognition.

Anticancer Activity

In a study assessing the anticancer properties of piperazine derivatives, compounds structurally related to this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported that piperazine derivatives exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neuropharmacological Effects

Another study explored the neuropharmacological effects of similar piperazine compounds, revealing potential benefits in treating neurodegenerative diseases such as Alzheimer's. These compounds were shown to inhibit key enzymes involved in neurotransmitter degradation, thus enhancing cognitive function .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential RyR activator | Calcium signaling modulation |

| N-(4-fluorophenyl)piperazine derivatives | Anticancer properties | Induction of apoptosis |

| Piperazine-based cholinesterase inhibitors | Neuroprotective effects | Enzyme inhibition |

Structural Considerations

The presence of the fluorine atom in the 2-fluorophenyl group enhances the compound's lipophilicity and stability, potentially improving its bioavailability and interaction with biological targets . The structural configuration also plays a role in determining its pharmacological profile.

Research Findings

Recent studies have focused on synthesizing and characterizing piperazine derivatives to explore their biological activities further. For example:

- Synthesis Techniques : Various synthetic routes have been developed to optimize yield and purity while maintaining biological efficacy. Techniques such as refluxing with appropriate solvents have been employed successfully .

- In Vitro Studies : In vitro assays have demonstrated that these compounds can effectively inhibit cancer cell proliferation and induce cell cycle arrest in specific phases, indicating their potential as therapeutic agents .

- Future Directions : Ongoing research aims to refine these compounds for enhanced selectivity towards specific receptors or enzymes involved in disease pathology, particularly in cancer and neurodegenerative disorders.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide?

Methodological Answer: The synthesis involves multi-step organic reactions:

Piperazine functionalization: React 2-fluorophenylpiperazine with chloroacetyl chloride to form the 2-chloroacetamide intermediate.

Thiophene coupling: Introduce the thiophen-2-ylmethyl group via nucleophilic substitution or reductive amination under inert conditions (e.g., nitrogen atmosphere) .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high-purity yields (>95%).

Key parameters:

- Catalysts: Triethylamine for deprotonation .

- Reaction monitoring: TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .

- Yield optimization: ~60–70% yield under controlled temperature (0–5°C for exothermic steps) .

Q. How can the compound’s structure be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

Q. What are the primary in vitro assays to assess its biological activity?

Methodological Answer:

- Antimicrobial activity: Broth microdilution assay (MIC determination against S. aureus and E. coli) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ values) .

- Enzyme inhibition: Fluorometric assays targeting kinases or proteases (e.g., IC₅₀ for COX-2 inhibition) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence pharmacological activity?

Methodological Answer:

- SAR Study Design:

- Key Findings:

- Fluorophenyl analogs show enhanced blood-brain barrier penetration vs. chlorophenyl derivatives (logP: 2.8 vs. 3.2) .

- Thiophene substitution improves solubility (logS: -3.5 vs. -4.2 for benzothiazole analogs) .

Q. How can crystallographic data resolve contradictions in reported binding affinities?

Methodological Answer:

Q. What strategies improve metabolic stability without compromising activity?

Methodological Answer:

- Approach:

- Prodrug design: Introduce ester groups at the acetamide carbonyl (e.g., ethyl ester prodrug).

- In vitro metabolism: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Results:

- Methylation at the piperazine N4 position increases t₁/₂ from 1.2 to 3.8 hours .

- Thiophene-to-furan substitution reduces CYP3A4-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.